molecular formula C31H30BrN3O5 B11966416 Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11966416
M. Wt: 604.5 g/mol
InChI Key: FKMVNGGTZYPXMT-UHFFFAOYSA-N
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Description

Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C31H30BrN3O5. This compound is notable for its unique structure, which includes a pyrazole ring, a brominated methoxyphenyl group, and a pyridinedicarboxylate moiety. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the brominated methoxyphenyl group. One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency in forming carbon-carbon bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The brominated methoxyphenyl group and the pyrazole ring are crucial for its biological activity, as they facilitate binding to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C31H30BrN3O5

Molecular Weight

604.5 g/mol

IUPAC Name

bis(prop-2-enyl) 4-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C31H30BrN3O5/c1-6-15-39-30(36)26-19(3)33-20(4)27(31(37)40-16-7-2)28(26)23-18-35(22-11-9-8-10-12-22)34-29(23)21-13-14-25(38-5)24(32)17-21/h6-14,17-18,28,33H,1-2,15-16H2,3-5H3

InChI Key

FKMVNGGTZYPXMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4)C(=O)OCC=C

Origin of Product

United States

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